molecular formula C12H15FO3 B567618 Methyl 2-fluoro-4-isobutoxybenzoate CAS No. 1330750-38-3

Methyl 2-fluoro-4-isobutoxybenzoate

Cat. No.: B567618
CAS No.: 1330750-38-3
M. Wt: 226.247
InChI Key: HODLKMZTROFZEW-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-isobutoxybenzoate is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the fourth position is substituted with an isobutoxy group

Scientific Research Applications

Methyl 2-fluoro-4-isobutoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its fluorinated aromatic structure which can enhance metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-isobutoxybenzoate typically involves the esterification of 2-fluoro-4-isobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-fluoro-4-isobutoxybenzoic acid+methanolacid catalystMethyl 2-fluoro-4-isobutoxybenzoate+water\text{2-fluoro-4-isobutoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-fluoro-4-isobutoxybenzoic acid+methanolacid catalyst​Methyl 2-fluoro-4-isobutoxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Substituted benzoates with various functional groups.

    Oxidation: 2-fluoro-4-isobutoxybenzoic acid.

    Reduction: 2-fluoro-4-isobutoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-isobutoxybenzoate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The isobutoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

    Methyl 2-fluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.

    Methyl 2-chloro-4-isobutoxybenzoate: Chlorine atom replaces the fluorine atom.

    Methyl 2-fluoro-4-ethoxybenzoate: Ethoxy group instead of isobutoxy group.

Uniqueness: Methyl 2-fluoro-4-isobutoxybenzoate is unique due to the combination of the fluorine atom and the isobutoxy group, which can significantly influence its chemical reactivity and biological properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, while the isobutoxy group can improve its solubility and membrane permeability.

Properties

IUPAC Name

methyl 2-fluoro-4-(2-methylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8(2)7-16-9-4-5-10(11(13)6-9)12(14)15-3/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLKMZTROFZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716515
Record name Methyl 2-fluoro-4-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-38-3
Record name Methyl 2-fluoro-4-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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